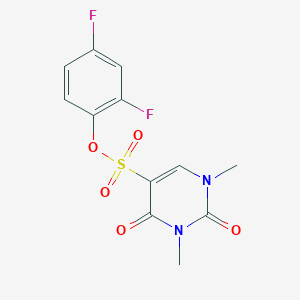
(2,4-Difluorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds with a structure similar to “(2,4-Difluorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate” often belong to a class of organic compounds known as aromatic heterocyclic compounds. These are compounds containing an aromatic ring where a carbon atom is replaced by a heteroatom .
Molecular Structure Analysis
The molecular structure of similar compounds often involves aromatic rings, which are stable due to resonance, and heteroatoms which can introduce various functional groups into the molecule .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, similar compounds often undergo reactions like nucleophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of fluorine atoms can affect the compound’s reactivity and stability .科学的研究の応用
Synthetic Methodologies
Novel Synthesis Techniques : Research has led to the development of new methods for synthesizing uracil derivatives and other complex molecules. For instance, polyfluoro-1,1-dihydroalkyl benzyl sulfones have been reacted with sodium cyanate to yield uracil derivatives, showcasing the utility of related chemical frameworks in synthesizing biologically relevant compounds (Timoshenko et al., 2002).
Three-Component Synthesis : An efficient synthetic method for producing derivatives bearing the biologically active sulfonamide moiety has been described, involving a three-component reaction that results in 1,8-dioxo-decahydroacridines derivatives. This method highlights the versatile applications of similar chemical entities in creating compounds with potential biological activities (Li et al., 2014).
Material Science Applications
Polyimide Ionomers : A novel sulfonated polyimide copolymer containing pendant perfluorosulfonic acid groups has been synthesized, demonstrating the material's suitability for applications such as fuel cells due to its proton conductivity and thermal stability (Saito et al., 2011).
Optical Waveguide Devices : Sul-containing fluorinated polyimides have been synthesized for use in optical waveguide devices, showcasing the potential of related chemicals in the development of materials with high optical transparency and low absorption at crucial wavelengths (Jiang et al., 2008).
Pharmaceutical Chemistry
Bioactivity and Drug Design : Compounds containing sulfonamide and pyrazoline pharmacophores, similar in structural complexity to the query compound, have shown significant inhibitory activity against enzymes like acetylcholinesterase and human carbonic anhydrase. These findings support the role of chemically complex sulfonates in the design of multi-target agents for therapeutic applications (Yamali et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2,4-difluorophenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O5S/c1-15-6-10(11(17)16(2)12(15)18)22(19,20)21-9-4-3-7(13)5-8(9)14/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILVNGCAYKHIFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)OC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
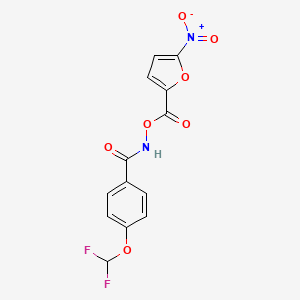
![N-[(3-methylpyridin-2-yl)methyl]acetamide](/img/structure/B2849412.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2849417.png)
![3-cinnamylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2849418.png)
![3-(2-Hydroxyethoxy)-1-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid](/img/structure/B2849420.png)

![Ethyl 2-[6-(2,3-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2849423.png)
![4-[2-(2,5-Difluorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2849425.png)
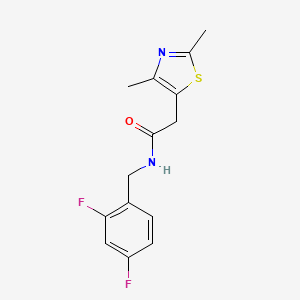
![[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]methanamine;hydrochloride](/img/structure/B2849429.png)
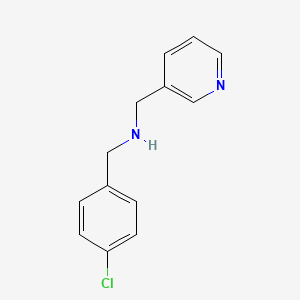
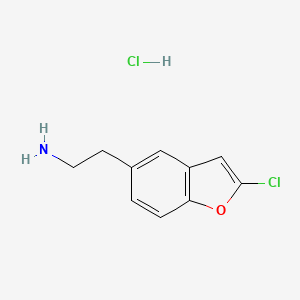
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclohexane-1-carboxylic acid](/img/structure/B2849433.png)
